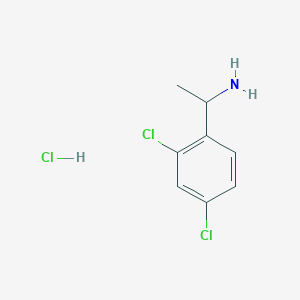

1-(2,4-Dichlorophenyl)ethanamine hydrochloride

Descripción

1-(2,4-Dichlorophenyl)ethanamine hydrochloride is a substituted ethylamine derivative featuring a 2,4-dichlorophenyl group attached to the ethylamine backbone. The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and synthetic applications. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules such as antifungal agents and central nervous system (CNS) modulators . Its structural features, including electron-withdrawing chlorine substituents and the amine group, contribute to its reactivity and interactions with biological targets.

Propiedades

IUPAC Name |

1-(2,4-dichlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGHOINUDXICQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)ethanamine hydrochloride typically involves the reaction of 2,4-dichlorobenzaldehyde with nitromethane to form 2,4-dichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(2,4-dichlorophenyl)ethanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,4-Dichlorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitro group in intermediates can be reduced to amines.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Conversion to primary amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

1-(2,4-Dichlorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-(2,4-Dichlorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 2-(2-Chlorophenyl)ethanamine Hydrochloride

- Structure : Single chlorine at the ortho-position of the phenyl ring.

- Key Differences : The absence of the para-chlorine reduces electron withdrawal compared to 1-(2,4-dichlorophenyl)ethanamine hydrochloride. This likely diminishes its binding affinity to targets requiring dual halogen interactions, such as fungal cytochrome P450 enzymes .

- Applications : Primarily used in small-molecule libraries for lead optimization in drug discovery .

(b) (R)-1-(4-Chloro-3-methylphenyl)ethanamine Hydrochloride

Functional Group Modifications

(a) 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine Hydrochloride

- Structure : Trifluoromethyl group replaces one hydrogen on the ethylamine chain.

- Key Differences : The electron-withdrawing trifluoromethyl group increases metabolic stability and lipophilicity, which may improve blood-brain barrier penetration compared to the parent compound .

- Applications : Used in fluorinated drug candidates targeting infectious diseases .

(b) 2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Hydrochloride

Bioactive Analogues in Drug Development

(a) SIN-006: (1S)-1-[5-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethanamine Hydrochloride

- Structure : Incorporates a methylsulfanyl-oxadiazole ring linked to the dichlorophenyl group.

- Key Differences : The oxadiazole moiety introduces hydrogen-bonding capacity, enhancing target engagement in enzyme inhibitors (e.g., proteases or kinases) .

(b) cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol

- Structure : Triazole and dioxolane rings replace the ethylamine chain.

- Key Differences: The triazole group mimics imidazole in antifungal drugs (e.g., fluconazole), targeting lanosterol 14α-demethylase. The dioxolane ring improves oral bioavailability .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Electron-Withdrawing Groups : Dual chlorine substituents in 1-(2,4-dichlorophenyl) derivatives enhance binding to hydrophobic enzyme pockets, as observed in antifungal azoles .

- Salt vs. Free Base: The hydrochloride form of 1-(2,4-dichlorophenyl)ethanamine improves aqueous solubility, critical for intravenous formulations, whereas the free base is preferred in lipid-based delivery systems .

- Stereochemical Impact : Enantiopure analogues (e.g., R-configuration in ) show higher target specificity, reducing off-target effects in CNS drugs.

Actividad Biológica

1-(2,4-Dichlorophenyl)ethanamine hydrochloride, also known as (R)-1-(2,4-dichlorophenyl)ethanamine hydrochloride, is a synthetic compound with notable biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₉Cl₂N

- Molecular Weight : Approximately 226.53 g/mol

- Appearance : White to yellow solid

- Solubility : Soluble in water

The compound features a dichlorophenyl group attached to an ethanamine backbone, which contributes to its unique reactivity and potential biological interactions.

Biological Activity Overview

This compound has been studied primarily for its interactions with neurotransmitter systems. Its structural similarity to other psychoactive compounds suggests potential applications in treating mood disorders and other neurological conditions. Here are key areas of biological activity:

- Neurotransmitter Interaction : The compound is believed to influence serotonin and norepinephrine pathways, which are critical in mood regulation and depression treatment.

- Receptor Binding : Preliminary studies indicate that it may act as a ligand for various receptors, potentially impacting enzyme inhibition and receptor targeting.

- Antimicrobial Properties : Some research indicates possible antimicrobial effects, although detailed mechanisms remain under investigation.

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that it may function similarly to related compounds. For instance:

- Inhibition of Phenylethanolamine N-Methyltransferase (PNMT) : A structurally similar compound has been identified as an inhibitor of PNMT, which plays a role in catecholamine biosynthesis. This inhibition could lead to decreased epinephrine levels in the body .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Interaction | Influences serotonin and norepinephrine pathways |

| Receptor Binding | Potential ligand for various receptors |

| Antimicrobial Properties | Indications of antimicrobial activity |

| Enzyme Inhibition | Possible inhibition of PNMT affecting catecholamine synthesis |

Case Study Examples

- Neuropharmacological Studies : In vitro studies have shown that this compound may alter receptor binding profiles related to serotonin and norepinephrine systems. These findings suggest its potential as a lead compound in developing antidepressants.

- Antimicrobial Research : Initial studies have indicated that the compound exhibits antimicrobial properties against certain bacterial strains, although further investigation is required to understand the underlying mechanisms.

Applications and Future Research Directions

The unique biological profile of this compound makes it a candidate for further research in various therapeutic areas:

- Pharmaceutical Development : Its potential as an antidepressant or mood stabilizer warrants further exploration.

- Antimicrobial Agents : Investigating its efficacy against bacterial infections could lead to new treatments.

- Drug Discovery : Ongoing studies may focus on synthesizing derivatives that enhance its pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.